6-methyl-3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an isobutylamino group and a methyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine and 6-methyl-1,2,4-triazin-5(4H)-one.
Condensation Reaction: The isobutylamine is reacted with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions to form the desired compound. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,2,4-triazin-5(4H)-one: A precursor in the synthesis of 3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one.
3-(ethylamino)-6-methyl-1,2,4-triazin-5(4H)-one: A similar compound with an ethylamino group instead of an isobutylamino group.
3-(propylamino)-6-methyl-1,2,4-triazin-5(4H)-one: Another analog with a propylamino group.
Uniqueness
3-(isobutylamino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-methyl-3-(2-methylpropylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4O/c1-5(2)4-9-8-10-7(13)6(3)11-12-8/h5H,4H2,1-3H3,(H2,9,10,12,13) |
InChI Key |
SQHUEOOHRFOPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC(C)C |
Origin of Product |
United States |
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